molecular formula C15H11BrClNO3 B4131111 N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4131111
M. Wt: 368.61 g/mol
InChI Key: LGGZJCNTHJNPAK-UHFFFAOYSA-N
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Description

N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BRD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRD is a synthetic molecule that belongs to the family of benzodioxine derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, it has been proposed that N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and apoptosis. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the activity of various enzymes such as cyclin-dependent kinases, histone deacetylases, and phosphodiesterases, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to exert various biochemical and physiological effects. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its high potency and selectivity. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit high potency against cancer cells and is highly selective towards its target enzymes. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of using N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One of the future directions is to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in combination with other chemotherapeutic agents for the treatment of cancer. Furthermore, more studies are needed to understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its effects on various signaling pathways. In addition, more research is needed to investigate the potential use of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, further research is needed to fully understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO3/c16-10-6-5-9(7-11(10)17)18-15(19)14-8-20-12-3-1-2-4-13(12)21-14/h1-7,14H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGZJCNTHJNPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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